molecular formula C19H19N5O3S B1192241 AZ-VEM

AZ-VEM

Cat. No.: B1192241
M. Wt: 397.453
InChI Key: VBLJFIYCXZTIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-VEM is a novel chimeric inhibitor of dimeric RAF, inhibiting B-Raf V600E mutan.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.453

IUPAC Name

N-(2-Cyano-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)propane-1-sulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-3-9-28(26,27)23-18-6-4-5-17(15(18)11-20)22-13-7-8-16-14(10-13)19(25)24(2)12-21-16/h4-8,10,12,22-23H,3,9H2,1-2H3

InChI Key

VBLJFIYCXZTIPN-UHFFFAOYSA-N

SMILES

CCCS(=O)(NC1=CC=CC(NC2=CC3=C(N=CN(C)C3=O)C=C2)=C1C#N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ-VEM;  AZ VEM;  AZVEM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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